molecular formula C18H15F3N2O4S B2394969 4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-82-3

4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2394969
CAS RN: 898462-82-3
M. Wt: 412.38
InChI Key: XRIDZMDTOONHSO-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H15F3N2O4S and its molecular weight is 412.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Applications

Synthesis of Ring-Fluorinated Isoquinolines and Quinolines

Research into sulfonamide compounds has led to the development of methods for synthesizing ring-fluorinated isoquinolines and quinolines. These compounds are produced through intramolecular substitution reactions involving sulfonamide moieties, demonstrating the versatility of sulfonamides in synthesizing heterocyclic compounds with potential pharmaceutical applications J. Ichikawa et al., 2006.

Advances in Sulfonamide Hybrids

Sulfonamides serve as a foundation for creating a wide range of biologically active hybrid compounds. Recent studies have focused on designing two-component sulfonamide hybrids, incorporating heterocycles such as quinoline, which are central to discovering new pharmacological agents. These hybrids exhibit diverse biological activities, underscoring the role of sulfonamide compounds in medicinal chemistry Reihane Ghomashi et al., 2022.

Biological Activities and Potential Applications

Caspase-3 Inhibitory Activity

Compounds structurally related to the specified sulfonamide have shown promise as inhibitors of caspase-3, a critical enzyme in apoptosis. This suggests potential applications in developing treatments for diseases characterized by abnormal cell death, such as neurodegenerative diseases and cancer Dmitri V Kravchenko et al., 2005.

Antiproliferative Agents

Pyrrolo[1,2-a]quinoxalines, which share a similar heterocyclic structure with the specified compound, have been synthesized as GPER-expressing breast cancer cell antiproliferative agents. This highlights the potential of sulfonamide derivatives in cancer research, offering a pathway for developing new anticancer drugs G. Carullo et al., 2021.

properties

IUPAC Name

11-oxo-N-[4-(trifluoromethoxy)phenyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O4S/c19-18(20,21)27-14-4-2-13(3-5-14)22-28(25,26)15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10,22H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIDZMDTOONHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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